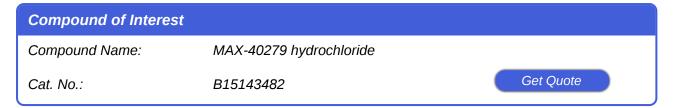


Comparative Analysis of MAX-40279 Hydrochloride in Acute Myeloid Leukemia (AML)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for MAX-40279 hydrochloride, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), in the context of Acute Myeloid Leukemia (AML) treatment. As of the latest available information, detailed quantitative results from the Phase I clinical trial of MAX-40279 are not yet publicly available. This guide, therefore, focuses on a comparison of its preclinical rationale and clinical trial design with the established FLT3 inhibitors, Quizartinib and Sorafenib, for which clinical data is available.

Introduction to MAX-40279 Hydrochloride

MAX-40279 is an orally administered small molecule inhibitor targeting both FLT3 and FGFR. [1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to overcome resistance mechanisms to existing FLT3 inhibitors, which can be mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated the potential of MAX-40279 to inhibit tumor growth in mouse models and to be effective against FLT3 mutations that are resistant to other inhibitors.

Comparative Clinical Trial Landscape



A direct comparison of clinical trial data is currently limited by the lack of published results from the ongoing Phase I trial of MAX-40279 (NCT03412292). The primary objectives of this dose-escalation study are to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) of MAX-40279 in patients with AML.[1][3]

To provide a framework for future comparative analysis, this guide presents the available data from pivotal clinical trials of two other FLT3 inhibitors: Quizartinib and Sorafenib.

Data Presentation: Comparative Clinical Trial Data

As quantitative data from the MAX-40279 Phase I trial is not yet available, the following table summarizes key efficacy and safety data from the pivotal trials of Quizartinib (QuANTUM-First) and Sorafenib (SORAML) in newly diagnosed AML patients. This will serve as a benchmark for when MAX-40279 data becomes available.

Feature	Quizartinib (QuANTUM-First)	Sorafenib (SORAML)	MAX-40279 (NCT03412292)
Primary Endpoint	Overall Survival (OS)	Event-Free Survival (EFS)	Safety and Tolerability, MTD
Patient Population	Newly diagnosed FLT3-ITD positive AML	Newly diagnosed AML (ages 18-60)	Relapsed/Refractory AML
Median OS	31.9 months	Not significantly different from placebo	Data not yet available
Median EFS	14.4 months	20.5 months	Data not yet available
Complete Remission (CR) Rate	55%	60%	Data not yet available
Key Grade ≥3 Adverse Events	Febrile neutropenia, neutropenia, thrombocytopenia, electrocardiogram QT prolonged	Febrile neutropenia, infections, bleeding, hand-foot skin reaction	Data not yet available



Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for a comprehensive comparison.

MAX-40279 (NCT03412292) - Phase I

- Study Design: An open-label, dose-escalation Phase I trial.[3]
- Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-leukemic activity of MAX-40279. The primary endpoints are the incidence of dose-limiting toxicities (DLTs) and the determination of the MTD.[1]
- Patient Population: Adult patients with relapsed or refractory AML.[3]
- Treatment Plan: Patients receive escalating oral doses of MAX-40279 hydrochloride. The starting dose and escalation scheme are defined in the protocol.

Quizartinib (QuANTUM-First) - Phase III

- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
- Objectives: To evaluate the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy, followed by continuation therapy in patients with newly diagnosed FLT3-ITD positive AML. The primary endpoint was overall survival.
- Patient Population: Adults (18-75 years) with newly diagnosed AML with a FLT3-ITD mutation.
- Treatment Plan: Patients were randomized to receive either Quizartinib or placebo in combination with standard 7+3 induction chemotherapy (cytarabine and an anthracycline) and consolidation therapy with high-dose cytarabine. This was followed by up to 36 cycles of continuation therapy with the assigned study drug.

Sorafenib (SORAML) - Phase II

Study Design: A randomized, double-blind, placebo-controlled Phase II trial.

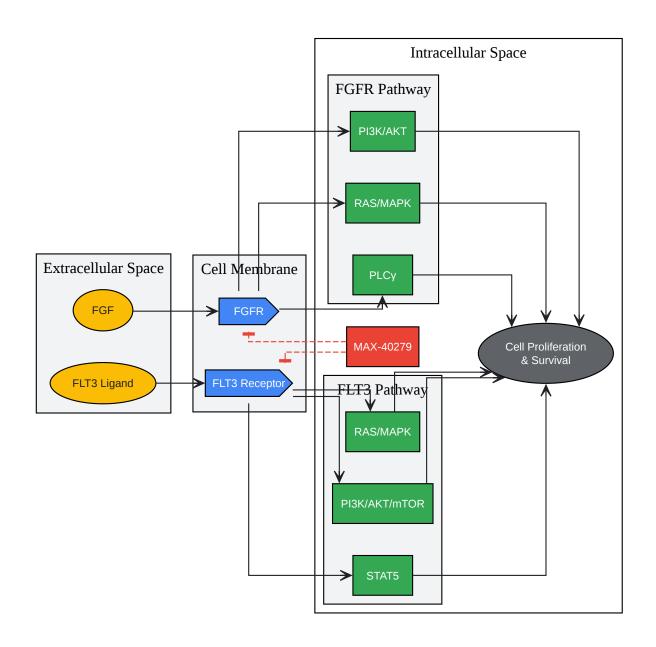


- Objectives: To assess the efficacy and safety of Sorafenib when added to standard induction and consolidation chemotherapy in younger patients with newly diagnosed AML. The primary endpoint was event-free survival.
- Patient Population: Adults (18-60 years) with newly diagnosed AML.
- Treatment Plan: Patients were randomized to receive either Sorafenib or placebo in addition to standard induction therapy (daunorubicin and cytarabine) and consolidation therapy with high-dose cytarabine.

Mandatory Visualization Signaling Pathway of MAX-40279

The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and FGFR signaling pathways, which are critical for the proliferation and survival of AML cells.





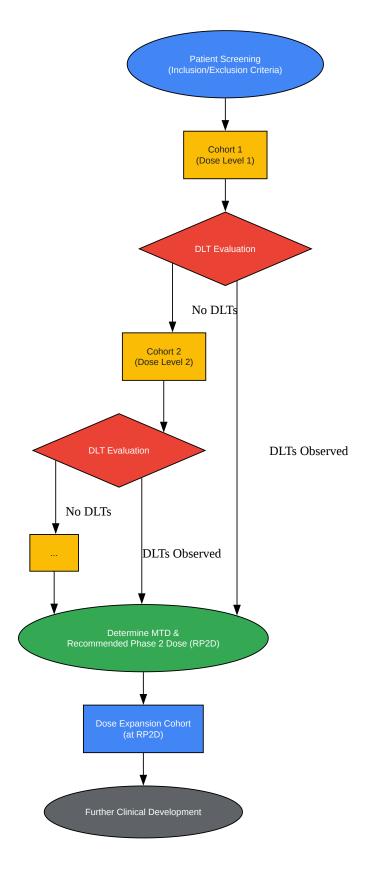
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Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.

Experimental Workflow: Phase I Dose Escalation Trial



The following diagram outlines a typical workflow for a Phase I dose-escalation clinical trial, such as the one for MAX-40279.





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Caption: Standard 3+3 dose escalation design for a Phase I clinical trial.

Conclusion

MAX-40279 hydrochloride holds promise as a novel therapeutic agent for AML, particularly in overcoming resistance to existing FLT3 inhibitors. Its dual-targeting mechanism of FLT3 and FGFR is a rational approach to address the complexities of AML signaling pathways. However, a comprehensive comparative analysis of its clinical performance awaits the public release of data from the ongoing Phase I clinical trial (NCT03412292). The information provided on the clinical trial designs and the data from Quizartinib and Sorafenib trials offer a valuable framework for interpreting the forthcoming results of MAX-40279 and its potential role in the evolving landscape of AML treatment. Researchers and clinicians should monitor for presentations and publications from Maxinovel Pharmaceuticals for the latest data.

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